Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a pivalamide group and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate typically involves the reaction of diethyl oxalate with 2-pivalamidopyridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Similar structure but lacks the pivalamide group.
Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pivalamide group enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H18N2O4/c1-5-20-12(18)10(17)9-7-6-8-15-11(9)16-13(19)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) |
InChI Key |
IFNRPSAUWNOIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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